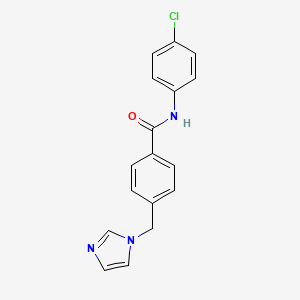
(2,5-Dimethoxy-3,4,6-trimethylphenyl)methanol
概要
説明
(2,5-Dimethoxy-3,4,6-trimethylphenyl)methanol is a chemical compound with the molecular formula C12H18O3 and a molecular weight of 210.27 g/mol. It is known for its unique structure, which includes methoxy and methyl groups attached to a benzene ring, making it a valuable compound in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2,5-Dimethoxy-3,4,6-trimethylphenyl)methanol involves the reduction of 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde. The process typically includes the following steps:
- Dissolve 20 g (96 mmol) of 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde in 200 ml of ethanol.
- Add 1.8 g (47.6 mmol) of sodium borohydride to the solution and stir for 30 minutes.
- Add saline to the reaction mixture and extract the product with ethyl acetate.
- Wash the extract with water and dry it.
- Evaporate the solvent under reduced pressure and crystallize the residue from isopropyl ether to obtain 18.6 g (92.1%) of this compound with a melting point of 121-122°C.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to equipment and reaction conditions to ensure safety and efficiency.
化学反応の分析
Types of Reactions
(2,5-Dimethoxy-3,4,6-trimethylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Further reduction can lead to the formation of corresponding hydrocarbons.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
(2,5-Dimethoxy-3,4,6-trimethylphenyl)methanol has several scientific research applications, including :
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,5-Dimethoxy-3,4,6-trimethylphenyl)methanol involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations.
類似化合物との比較
Similar Compounds
2,5-Dimethoxy-3,4,6-trimethylbenzaldehyde: A precursor in the synthesis of (2,5-Dimethoxy-3,4,6-trimethylphenyl)methanol.
2,5-Dimethoxy-3,4,6-trimethylbenzyl alcohol: A closely related compound with similar structural features.
2,5-Dimethoxy-3,4,6-trimethylphenyl acetate: Another derivative with comparable properties.
Uniqueness
This compound is unique due to its specific arrangement of methoxy and methyl groups on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications.
特性
IUPAC Name |
(2,5-dimethoxy-3,4,6-trimethylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O3/c1-7-8(2)12(15-5)10(6-13)9(3)11(7)14-4/h13H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCGKSRFUNJKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)C)CO)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539102 | |
| Record name | (2,5-Dimethoxy-3,4,6-trimethylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117574-74-0 | |
| Record name | (2,5-Dimethoxy-3,4,6-trimethylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40539102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4-Tert-butylphenyl)-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone](/img/structure/B1650335.png)
![N-(2,5-dichlorophenyl)-3-[4-(4-hydroxyphenyl)piperazine-1-carbonyl]benzenesulfonamide](/img/structure/B1650336.png)
![3-(2,5-dimethoxyphenyl)-N-{1-[(4-ethylphenyl)methyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B1650337.png)
![N-(benzo[d]thiazol-2-yl)-5-(N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)furan-2-carboxamide](/img/structure/B1650338.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-3-carboxamide](/img/structure/B1650340.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-N-[2-(diethylamino)ethyl]-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B1650343.png)
![3-(Furan-2-yl)-11-methyl-5-phenyl-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene hydrochloride](/img/structure/B1650345.png)


![[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B1650354.png)
![{methyl[(thiophen-2-yl)methyl]carbamoyl}methyl 1-benzyl-3-(thiophen-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B1650355.png)


